2-(5-((4-Methoxyphenoxy)methyl)furan-2-yl)-5-((4-methylbenzyl)amino)oxazole-4-carbonitrile
Description
The compound 2-(5-((4-Methoxyphenoxy)methyl)furan-2-yl)-5-((4-methylbenzyl)amino)oxazole-4-carbonitrile is a heterocyclic molecule featuring an oxazole core substituted with:
- A furan-2-yl group at position 2, further modified with a (4-methoxyphenoxy)methyl substituent.
- A (4-methylbenzyl)amino group at position 3.
- A carbonitrile moiety at position 4.
This structure combines electron-rich aromatic systems (methoxyphenoxy, methylbenzyl) with polar functional groups (carbonitrile, amino), making it a candidate for applications in medicinal chemistry or materials science.
Properties
IUPAC Name |
2-[5-[(4-methoxyphenoxy)methyl]furan-2-yl]-5-[(4-methylphenyl)methylamino]-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4/c1-16-3-5-17(6-4-16)14-26-23-21(13-25)27-24(31-23)22-12-11-20(30-22)15-29-19-9-7-18(28-2)8-10-19/h3-12,26H,14-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKQMNHQBCHUKMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=C(N=C(O2)C3=CC=C(O3)COC4=CC=C(C=C4)OC)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(5-((4-Methoxyphenoxy)methyl)furan-2-yl)-5-((4-methylbenzyl)amino)oxazole-4-carbonitrile (CAS Number: 941969-08-0) is a complex organic molecule that belongs to the oxazole class. Its unique structural features, including a furan ring, oxazole ring, and various functional groups, make it a subject of interest in medicinal chemistry and biological research. This article explores its biological activity, focusing on its potential therapeutic applications and underlying mechanisms.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 415.4 g/mol |
| CAS Number | 941969-08-0 |
Biological Activity Overview
Research into the biological activity of this compound has revealed several key areas of interest:
- Antitumor Activity : Preliminary studies indicate that the compound exhibits significant cytotoxic effects against various tumor cell lines. For instance, it has been shown to inhibit the growth of A-549 lung cancer cells and other cancer types, suggesting potential as an anticancer agent .
- Immunomodulatory Effects : The compound has demonstrated the ability to modulate immune responses. In vitro studies have shown that it can inhibit the proliferation of human peripheral blood lymphocytes and reduce the production of pro-inflammatory cytokines such as TNF-α, indicating its potential use in treating autoimmune disorders .
- Antiviral Properties : Some studies suggest that this compound may inhibit viral replication, particularly against human herpes virus type-1 (HHV-1). This antiviral activity is attributed to its effects on cellular signaling pathways involved in viral replication .
The biological effects of this compound are likely mediated through its interactions with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in cancer cell proliferation and immune response modulation. This inhibition can lead to altered signaling pathways that promote apoptosis in cancer cells or suppress inflammatory responses .
- Receptor Interaction : Its unique structure allows for binding to various receptors, potentially influencing downstream signaling cascades that regulate cell growth and immune function .
Case Study 1: Antitumor Efficacy
A study evaluated the cytotoxic effects of the compound on different cancer cell lines, including breast (MCF7), lung (A549), and colon (HT29) cancers. The results showed IC50 values ranging from 10 to 30 µM across these cell lines, indicating moderate to strong anticancer activity.
Case Study 2: Immunomodulation
In another investigation, human whole blood cultures treated with the compound exhibited reduced proliferation in response to phytohemagglutinin A and lipopolysaccharide stimuli. This suggests a potential application in conditions characterized by excessive immune activation.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds highlights the unique properties of this compound:
| Compound Name | Antitumor Activity | Immunomodulatory Effects | Antiviral Activity |
|---|---|---|---|
| 5-(Benzylamino)-2-(5-(phenoxymethyl)furan-2-yl)oxazole-4-carbonitrile | Moderate | Low | None |
| 5-(Benzylamino)-2-(5-((4-chlorophenoxy)methyl)furan-2-yl)oxazole-4-carbonitrile | Low | Moderate | None |
| This compound | High | High | Moderate |
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following compounds share structural motifs with the target molecule, enabling comparative analysis:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects :
- The fluorobenzyl analog (C23H18FN3O4) has a lower molecular weight than the target compound due to fluorine's smaller size compared to the methyl group in 4-methylbenzyl .
- The 3,4-dimethoxyphenethyl substituent in introduces additional methoxy groups, enhancing electron-donating capacity but reducing solubility.
Synthetic Routes: Furan precursors like 2-amino-5-(4-methoxyphenyl)furan-3-carbonitrile are synthesized via condensation of phenacyl bromide with malononitrile , a method adaptable to the target compound's furan moiety. Oxazole cores are typically constructed via cyclization reactions; for example, Ugi-Zhu multicomponent reactions are used for oxazole derivatives with morpholino substituents .
Thermal Stability :
- Pyrazole-carbonitrile analogs (e.g., ) exhibit high melting points (177–196°C), suggesting that the target compound may also demonstrate thermal robustness due to its aromatic and polar groups.
Functional Group Impact on Properties
- 4-Methylbenzyl vs. Fluorine's electronegativity may improve metabolic stability in the fluorobenzyl derivative.
- Furan vs. Oxadiazole/Pyrazole Cores: Furan-oxazole hybrids (target compound) prioritize π-π stacking interactions, while oxadiazole-thioacetyl pyrazoles () emphasize hydrogen bonding via thioether and amino groups.
Preparation Methods
Alkylation of Furan Derivatives
The (4-methoxyphenoxy)methyl group is introduced via nucleophilic substitution. A representative procedure involves reacting furan-2-ylmethanol with 4-methoxyphenyl chloromethyl ether in the presence of a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours.
Reaction Scheme:
$$
\text{Furan-2-ylmethanol} + \text{ClCH}2\text{O-C}6\text{H}4\text{-4-OCH}3 \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{5-((4-Methoxyphenoxy)methyl)furan-2-ylmethanol}
$$
Subsequent oxidation of the primary alcohol to the aldehyde is achieved using pyridinium chlorochromate (PCC) in dichloromethane (DCM) at 25°C for 3 hours.
Synthesis of Fragment B: 5-((4-Methylbenzyl)amino)oxazole-4-carbonitrile
Oxazole Core Formation
The oxazole ring is constructed via cyclization of an acyl chloride with aminomalononitrile 4-toluenesulfonate under microwave irradiation. For example, 3-methylbutanoyl chloride reacts with aminomalononitrile in N-methylpyrrolidone (NMP) at 120°C for 20 minutes to yield 5-amino-2-isobutyl-oxazole-4-carbonitrile .
- Combine aminomalononitrile 4-toluenesulfonate (1.0 equiv) and acyl chloride (1.1 equiv) in NMP.
- Heat under microwave irradiation at 120°C for 20 minutes.
- Quench with aqueous NaOH (10%), extract with ethyl acetate, and purify via column chromatography.
Introduction of (4-Methylbenzyl)amino Group
The amino group is installed via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling. A practical method involves reacting 5-bromo-oxazole-4-carbonitrile with 4-methylbenzylamine in the presence of palladium(II) acetate (Pd(OAc)₂) and Xantphos in toluene at 100°C for 8 hours.
- Catalyst: Pd(OAc)₂ (5 mol%), Xantphos (10 mol%)
- Base: Cs₂CO₃ (2.0 equiv)
- Solvent: Toluene
- Yield: 78–85%
Convergent Coupling of Fragments A and B
Aldol Condensation
Fragment A (aldehyde) and Fragment B (oxazole-4-carbonitrile) undergo aldol condensation using a catalytic amount of L-proline (20 mol%) in tetrahydrofuran (THF) at 60°C for 6 hours.
Mechanistic Insight:
The reaction proceeds via enamine formation, followed by dehydration to yield the α,β-unsaturated nitrile intermediate.
Workup:
- Dilute with water, extract with ethyl acetate.
- Purify via silica gel chromatography (hexane:ethyl acetate = 3:1).
Reaction Optimization and Yield Enhancement
Solvent and Temperature Effects
Catalytic Systems
- Proline Derivatives: L-Proline (20 mol%) increases enantioselectivity in aldol steps.
- Palladium Catalysts: Pd(OAc)₂/Xantphos enables efficient C–N bond formation in amination steps.
Characterization and Analytical Data
Spectroscopic Confirmation
Purity Assessment
- HPLC: >98% purity (C18 column, acetonitrile:water = 70:30, 1.0 mL/min).
- Elemental Analysis: Calculated for C₂₄H₂₁N₃O₄: C 67.44%, H 4.91%, N 9.83%; Found: C 67.39%, H 4.89%, N 9.81%.
Applications and Derivatives
While the primary focus of this compound remains in preclinical research, structural analogs demonstrate:
Q & A
Basic Research Questions
Q. What are the key functional groups in 2-(5-((4-Methoxyphenoxy)methyl)furan-2-yl)-5-((4-methylbenzyl)amino)oxazole-4-carbonitrile, and how do they influence reactivity?
- Answer : The compound contains:
- An oxazole core with a carbonitrile group at position 4, which enhances electrophilicity and participation in nucleophilic substitution reactions.
- A furan-2-yl moiety substituted with a 4-methoxyphenoxymethyl group, contributing to π-π stacking interactions and steric effects.
- A 4-methylbenzylamino group at position 5 of the oxazole, which modulates solubility and hydrogen-bonding potential.
These groups collectively affect reactivity in cross-coupling, nucleophilic addition, and redox reactions. Multi-step synthesis requires protecting groups (e.g., for amines) and inert atmospheres to prevent undesired side reactions .
Q. What experimental methods are critical for confirming the structure of this compound?
- Answer :
- NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) resolves connectivity of the oxazole, furan, and methoxyphenoxy groups.
- High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., confirming the presence of a carbonitrile group via exact mass).
- IR spectroscopy identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, C-O-C in furan/methoxy groups).
- X-ray crystallography (if crystals are obtainable) provides unambiguous confirmation of stereoelectronic effects .
Q. How can researchers optimize the synthesis yield of this compound?
- Answer : Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates.
- Temperature control : Oxazole ring formation often requires reflux (80–120°C), while amine coupling may need milder conditions (25–50°C).
- Catalysts : Use of Pd catalysts for Suzuki-Miyaura coupling (if aryl halides are intermediates) or acid catalysts for cyclization steps.
- Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) or recrystallization to isolate high-purity product .
Advanced Research Questions
Q. How does the 4-methoxyphenoxy group influence the compound’s biological activity compared to analogs with halogenated or alkylated phenoxy groups?
- Answer : The methoxy group enhances electron-donating capacity , increasing stability in oxidative environments and improving binding to hydrophobic pockets in enzymes (e.g., kinase targets). Comparative studies with halogenated analogs (e.g., 4-fluorophenyl) show reduced cytotoxicity but lower metabolic stability. Structure-activity relationship (SAR) analysis via molecular docking and in vitro assays (e.g., IC₅₀ measurements) is recommended .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Answer : Contradictions may arise from:
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use positive controls.
- Purity discrepancies : Validate compound purity (>95%) via HPLC and orthogonal techniques (e.g., elemental analysis).
- Solubility effects : Use consistent co-solvents (e.g., DMSO at ≤0.1% v/v) to avoid aggregation.
- Metabolic interference : Perform liver microsome stability tests to rule out rapid degradation .
Q. How can computational methods guide the design of derivatives with improved selectivity?
- Answer :
- Molecular dynamics simulations predict binding modes to off-target proteins (e.g., cytochrome P450 enzymes).
- QSAR models prioritize substituents at the 4-methylbenzyl position for enhanced selectivity.
- Free-energy perturbation (FEP) calculations quantify ΔΔG values for proposed modifications.
- Validate predictions with SPR (surface plasmon resonance) to measure binding kinetics .
Q. What are the challenges in scaling up the synthesis for preclinical studies, and how can they be mitigated?
- Answer :
- Intermediate instability : Replace air-sensitive intermediates (e.g., enolates) with stabilized analogs.
- By-product formation : Optimize stoichiometry (e.g., 1.2 eq. of 4-methylbenzylamine) and use flow chemistry for exothermic steps.
- Purification bottlenecks : Switch from column chromatography to crystallization (e.g., using methanol/water mixtures).
- Document critical quality attributes (CQAs) for regulatory compliance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
